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Compound of Interest

Compound Name: 2-(1-Bromovinyl)pyridine

CAS No.: 67200-49-1

Cat. No.: B1611399

Get Quote

Executive Summary
In the design of functionalized pyridines for drug discovery and materials science, 2-(1-
bromovinyl)pyridine and 2-ethynylpyridine represent two divergent strategic entry points.

2-Ethynylpyridine is the premier "linear" synthon, dominated by

-hybridized chemistry: Click cycloadditions (CuAAC) and Sonogashira cross-couplings. It is
the pathway of choice for triazole bio-isosteres and extending conjugation.

2-(1-Bromovinyl)pyridine is a "branched" electrophile. It serves as a specialized vinyl

halide scaffold for Suzuki-Miyaura and Heck couplings, allowing the installation of complex

substituents at the

-position while retaining the alkene geometry. It also functions as a latent equivalent of the
alkyne, capable of releasing 2-ethynylpyridine under basic elimination conditions.

Part 1: Structural & Electronic Analysis
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The reactivity difference stems fundamentally from the hybridization of the carbon tether and

the nature of the leaving group.

Feature 2-(1-Bromovinyl)pyridine 2-Ethynylpyridine

Structure
-Haloalkene (

)

Terminal Alkyne (

)

Key Substituent
Bromine (Bulky, Leaving

Group)

Acidic Proton (

)

Electronic Character
Electrophilic at

(Pd-insertion)

Nucleophilic (as acetylide) /

Electrophilic (Michael)

Primary Reaction Class
Pd-Catalyzed Cross-Coupling

(Suzuki/Heck)

1,3-Dipolar Cycloaddition

(Click)

Stability
Moderate (Light sensitive,

prone to hydrolysis)

Lower (Prone to

polymerization/oxidation)

mechanistic Insight: The "Geminal" Effect
In 2-(1-bromovinyl)pyridine, the bromine atom is geminal (attached to the same carbon) to

the pyridine ring. This creates a unique steric and electronic environment. The pyridine

nitrogen's electron-withdrawing nature activates the C-Br bond for oxidative addition to

Palladium(0), making it a highly reactive partner in Suzuki couplings, often superior to simple

vinyl bromides due to chelation assistance from the pyridyl nitrogen.

Part 2: Synthetic Utility & Pathways
Pathway A: Cross-Coupling Architectures

2-Ethynylpyridine (Sonogashira): Used to create linear rigid linkers (diaryl ethynes). The

reaction preserves the triple bond.

2-(1-Bromovinyl)pyridine (Suzuki-Miyaura): Used to create 1,1-disubstituted alkenes. This

is critical when a "kinked" or branched structure is required rather than a linear rod.
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Pathway B: Heterocycle Formation
Click Chemistry (Ethynyl): The terminal alkyne reacts with organic azides to form 1,4-

disubstituted 1,2,3-triazoles. This is the gold standard for bioconjugation due to its bio-

orthogonality.

Annulation (Bromovinyl): The 1-bromovinyl group is a precursor to fused heterocycles like

indolizines. Reaction with pyridine derivatives or other nucleophiles followed by cyclization

often utilizes the bromine as a leaving group to close the ring.

Pathway C: Interconversion
2-(1-Bromovinyl)pyridine can be converted to 2-ethynylpyridine via dehydrohalogenation

using a strong base (e.g., KOtBu or NaNH

). This makes the bromovinyl compound a stable "storage form" of the more volatile and
unstable alkyne.

Part 3: Visualization of Reaction Landscapes

Reaction Types

2-Acetylpyridine 2-(1-Bromovinyl)pyridine
(Branched Electrophile)

PBr3 / DMF
(Vilsmeier-Haack)

2-Ethynylpyridine
(Linear Synthon)

KOtBu / THF
(Elimination)

1,1-Diarylalkene
(Suzuki Product)

Ar-B(OH)2, Pd(0)
(Suzuki Coupling)

Indolizine Derivative
(Fused Heterocycle)

Pyridine / Base
(Annulation)

1,2,3-Triazole
(Bioconjugate)

R-N3, Cu(I)
(Click Chem)

Poly(ethynylpyridine)
(Conductive Material)

Initiator / HeatBlue: Linear Pathway

Yellow: Branched Pathway

Click to download full resolution via product page

Figure 1: Divergent synthetic pathways from the parent ketone. The bromovinyl species acts as

both a distinct electrophile and a precursor to the alkyne.
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Part 4: Experimental Protocols
Protocol 1: Synthesis of 2-(1-Bromovinyl)pyridine (from
2-Acetylpyridine)
This protocol utilizes a Vilsmeier-Haack type bromination.

Reagents: 2-Acetylpyridine (1.0 eq), Phosphorus Tribromide (

, 3.5 eq), DMF (solvent).

Setup: Flame-dried round-bottom flask under Argon atmosphere.

Procedure:

Dissolve 2-acetylpyridine in anhydrous DMF at 0°C.

Add

dropwise (Exothermic! Control temp < 10°C).

Allow to warm to room temperature and stir for 12 hours.

Quench: Pour mixture onto crushed ice/NaHCO

solution carefully.

Extraction: Extract with

(3x). Wash organics with brine, dry over

.

Purification: Flash chromatography (Hexanes/EtOAc).[1]

Yield: Typically 60-75%.

Note: The product is a lachrymator. Handle in a fume hood.
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Protocol 2: Suzuki-Miyaura Coupling of 2-(1-
Bromovinyl)pyridine
Target: Synthesis of 1,1-disubstituted alkenes.

Reagents: 2-(1-Bromovinyl)pyridine (1.0 eq), Aryl Boronic Acid (1.2 eq),

(5 mol%),

(2M aq, 2.0 eq).

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol mix.

Procedure:

Degas solvents with Argon bubbling for 15 mins.

Combine halide, boronic acid, and base in the reaction vessel.

Add Pd catalyst last under Argon stream.

Heat to reflux (80-90°C) for 4-8 hours.

Workup: Filter through Celite, dilute with water, extract with EtOAc.

Validation: The disappearance of the vinyl bromide signals in NMR (

6.2-6.8 ppm) and appearance of the new aryl signals.

Protocol 3: CuAAC "Click" Reaction of 2-
Ethynylpyridine
Target: Triazole formation.

Reagents: 2-Ethynylpyridine (1.0 eq), Benzyl Azide (1.0 eq),

(10 mol%), Sodium Ascorbate (20 mol%).

Solvent:
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-BuOH /

(1:1).

Procedure:

Suspend alkyne and azide in the solvent mixture.

Add sodium ascorbate followed by copper sulfate.[2]

Stir vigorously at room temperature for 12-24 hours.

Observation: Reaction often precipitates the product.

Workup: Dilute with water, filter the solid precipitate (if pure), or extract with DCM.

Note: 2-Ethynylpyridine can chelate copper, potentially slowing the reaction. Increasing

catalyst loading to 10-15% is often recommended compared to simple phenyl acetylene.

Part 5: Stability & Handling Comparison
Property 2-(1-Bromovinyl)pyridine 2-Ethynylpyridine

Storage 4°C, Dark, Inert Gas
-20°C, Stabilized (often with

HQ)

Volatility Low (Liquid/Oil)
High (Liquid, significant vapor

pressure)

Hazards Lachrymator, Skin Irritant
Flammable, Polymerization

Risk

Shelf Life Months (if dry)
Weeks (prone to

oxidation/oligomerization)

Critical Handling Note: 2-Ethynylpyridine turns dark brown/black upon exposure to air due to

oxidative polymerization. It should always be distilled immediately before critical use or stored

as a frozen solution. The bromovinyl analog is more robust but hydrolyzes slowly to the

acetylpyridine if stored in wet solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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